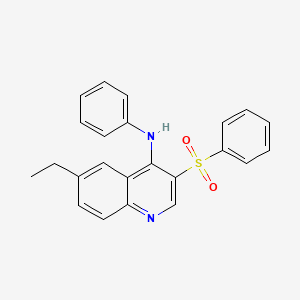

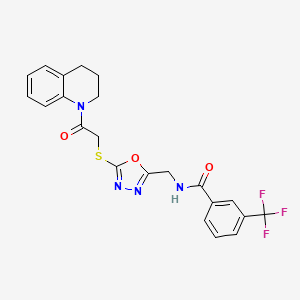

6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-phenylsulfonylquinolines, which are related to the compound , has been discussed in various studies . For instance, one study highlighted the synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds . The study discussed various synthesis protocols, including classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures .Molecular Structure Analysis

The molecular structure of 3-phenylsulfonylquinolines, a class of compounds related to 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, has been studied . The study found that the antagonist activity of the 3-phenylsulfonylquinolines with respect to 5-HT6 receptors depended on the nature of the 4- and 8-substituents of the heterocycle .Applications De Recherche Scientifique

Green Chemistry and Synthesis

A study demonstrated a green and efficient approach for the synthesis of novel compounds through the cleavage of the isatin C–N bond followed by a ring expansion reaction, showcasing the utility of environmentally friendly catalysts in regioselective synthesis, which could be related to the synthetic versatility of compounds like 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine (N. Poomathi et al., 2015).

Synthesis of Metabolites

Efficient syntheses of metabolites of structurally related compounds were achieved, highlighting the importance of protective groups in high-yield chemical synthesis and the potential for creating novel compounds with desirable properties (M. Mizuno et al., 2006).

Catalysis and Ionic Liquids

Research on solvent-free conditions for the synthesis of beta-amino alcohols and ionic liquids showcases the environmental and chemical efficiency of using minimal solvent in reactions involving compounds similar to 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, offering insights into sustainable chemistry practices (F. Fringuelli et al., 2004).

Diuretic Activity and Binding Studies

A series of compounds were designed and synthesized for potential diuretic applications, with one compound showing significant in vivo activity. This study highlights the therapeutic potential of structurally complex quinoline derivatives in medical chemistry (A. Husain et al., 2016).

Antimicrobial Activity

The synthesis and characterization of compounds involving quinoline derivatives and their metal chelates exhibit antimicrobial activity, underlining the pharmaceutical applications of these compounds in developing new antimicrobial agents (A. U. Patel, 2009).

Mécanisme D'action

Target of Action

Similar compounds, such as benzenesulfonic acid derivatives, have been evaluated as inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase that plays a crucial role in the immune response .

Mode of Action

It can be inferred from related compounds that it may act as a competitive inhibitor of its target enzyme . This means it likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

Given its potential role as an hne inhibitor, it could impact pathways related to inflammation and immune response . hNE is involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .

Result of Action

As a potential hne inhibitor, it could potentially reduce inflammation and modulate immune response .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-17-13-14-21-20(15-17)23(25-18-9-5-3-6-10-18)22(16-24-21)28(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMULNLSVQRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)

![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)